![molecular formula C12H10N2O B020971 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde CAS No. 104704-09-8](/img/structure/B20971.png)
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Overview
Description
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is an organic compound belonging to the class of bipyridines. It is characterized by the presence of two pyridine rings connected by a single bond, with a methyl group and a formyl group attached to the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde typically involves the reaction of 4-methylpyridine with pyridine-4-carbaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the two pyridine derivatives are coupled in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.
Major Products Formed
Oxidation: 2-(4-Methylpyridin-2-yl)pyridine-4-carboxylic acid.
Reduction: 2-(4-Methylpyridin-2-yl)pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
The compound's structure can be represented using the SMILES notation: O=CC1=CC(C2=NC=CC(C)=C2)=NC=C1
, showcasing its bipyridine configuration and functional groups.
Medicinal Chemistry
4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of bipyridine can induce apoptosis in cancer cells. Studies have shown that this compound may enhance the efficacy of certain chemotherapeutic agents by facilitating metal ion interactions that promote cell death pathways.
- Neuroprotective Effects : Preliminary investigations suggest that this compound may reduce oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to scavenge free radicals positions it as a candidate for further exploration in neuroprotection.
Coordination Chemistry
The bipyridine structure of this compound allows it to act as a ligand in coordination complexes:
- Metal Ion Coordination : This compound can form stable complexes with transition metals, which are essential in catalysis and materials science. Its coordination chemistry is being studied for applications in catalysis and sensor development .
- Sensing Applications : The ability of this compound to interact with metal ions has led to its exploration as a potential sensor for detecting metal contaminants in environmental samples.
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of bipyridine derivatives make them suitable for use in OLEDs, where they can enhance light emission efficiency .
- Nanomaterials : Research into the self-assembly of bipyridine-based compounds has shown promise for creating nanostructured materials with tailored properties for electronics and photonics.
Case Study 1: Antioxidant Activity Assessment
A study assessed the radical scavenging activity of various bipyridine derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent. The study highlighted the importance of the aldehyde group in enhancing the reactivity towards free radicals.
Case Study 2: Coordination Complexes
In another investigation, researchers synthesized several metal complexes using this compound as a ligand. These complexes exhibited enhanced catalytic activity in organic transformations, demonstrating the utility of this compound in developing new catalytic systems .
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: Similar structure but with different substituents on the pyridine rings.
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Contains a quinazoline moiety in addition to the pyridine rings.
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring in addition to the pyridine rings.
Uniqueness
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS No. 104704-09-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 198.22 g/mol
- Boiling Point : Not specified
- Purity : 97% (common in research applications)
Mechanisms of Biological Activity
This compound has been associated with various biological activities, primarily due to its bipyridine structure, which allows for coordination with metal ions and interaction with biological macromolecules.
1. Antimicrobial Activity
Research indicates that bipyridine derivatives possess significant antimicrobial properties. For instance, a study reported that certain bipyridine compounds exhibited inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Antioxidant Properties
The compound has shown promise in antioxidant assays. The antioxidant activity is critical for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
3. Enzyme Inhibition
Bipyridine derivatives have been explored for their ability to inhibit key enzymes involved in metabolic pathways. For example, studies have indicated that certain derivatives can inhibit alpha-amylase, a target for antidiabetic therapies . This inhibition can lead to reduced glucose absorption in the intestines.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, and how is purity verified?
The compound is typically synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine. For example, Ag₂O oxidation of 4'-methyl-2,2'-bipyridine yields the monoaldehyde with 85% efficiency . Post-synthesis, purity is confirmed using ESI-MS and ¹H NMR to detect aldehyde proton signals (~10 ppm) and monitor substituent integration ratios. Elemental analysis (C, H, N) further validates stoichiometry .
Q. How does this compound function as a ligand in transition metal complexes?
The aldehyde and bipyridine moieties enable dual functionality: the bipyridine binds metal ions (e.g., Ru²⁺, Ir³⁺), while the aldehyde allows post-synthetic modification. For instance, in Ru(II)-arene complexes, it forms stable octahedral geometries, enhancing cytotoxicity studies in cancer cells . Chelation shifts UV-Vis absorption spectra, indicating metal-ligand charge transfer (MLCT) states .
Q. What characterization techniques are critical for analyzing derivatives of this compound?
Key methods include:
- ¹H/¹³C NMR : To track aldehyde proton deshielding and confirm functionalization (e.g., oxime formation via hydroxylamine reactions) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
- UV-Vis and fluorescence spectroscopy : To study electronic transitions and ligand-metal interactions .
Advanced Research Questions
Q. How can researchers optimize the incorporation of this compound into metal-organic frameworks (MOFs) for photocatalytic applications?
The aldehyde group enables covalent anchoring via amine-aldehyde condensation with NH₂-functionalized MOFs (e.g., UiO-68-NH₂). Post-synthetic metalation with FeCl₃ creates Fe(bpy)Cl₃ sites within the MOF, enhancing CO₂-to-CO photoreduction. Transient absorption spectroscopy confirms prolonged excited-state lifetimes (≈10 ns) in MOF-embedded complexes compared to homogeneous systems .
Q. What strategies address low yields in aldehyde functionalization during ligand derivatization?
Competing side reactions (e.g., overoxidation or dimerization) can reduce yields. Mitigation includes:
- Controlled stoichiometry : Limiting oxidizing agents (e.g., SeO₂) to prevent overoxidation .
- Protective groups : Using methoxymethyl (MOM) protection during formylation steps, followed by acidic deprotection (e.g., TFA in DCM) .
- Low-temperature reactions : Performing formylation at -78°C with LDA to stabilize intermediates .
Q. How do electronic effects of the methyl and aldehyde substituents influence catalytic activity in bipyridine-based complexes?
The methyl group increases electron density at the bipyridine N-atoms, strengthening metal-ligand bonds (e.g., Ru-N bond lengths shorten by ≈0.02 Å). The aldehyde withdraws electrons, polarizing the ligand and tuning MLCT states. In CO₂ reduction catalysts, this combination improves charge separation, boosting CO selectivity (>90%) and turnover numbers (TON ≈1,200) .
Q. What experimental approaches compare the bioactivity of this compound derivatives to other bipyridine ligands?
- MTT assays : Test cytotoxicity against cancer/normal cell lines (e.g., IC₅₀ values for Ru complexes range 5–20 µM) .
- DNA/BSA binding studies : Use UV-Vis titration and fluorescence quenching to quantify binding constants (Kb ≈10⁴–10⁵ M⁻¹) .
- Comparative ligand substitution : Replace with 4,4'-dimethyl-2,2'-bipyridine to assess steric/electronic contributions to bioactivity .
Q. Methodological Considerations
Q. How can researchers troubleshoot discrepancies in reported catalytic efficiencies for similar bipyridine-aldehyde complexes?
Contradictions often arise from:
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize charge-separated states, enhancing photocatalytic activity.
- Metal ion choice : Fe³⁺ complexes may outperform Ru²⁺ in MOF contexts due to reduced recombination .
- Ligand loading : Overloading MOFs with ligands can cause aggregation, reducing accessible active sites.
Q. What are the best practices for derivatizing the aldehyde group for targeted applications (e.g., bioimaging)?
- Oxime formation : React with hydroxylamine to create oxime derivatives for improved aqueous solubility .
- Schiff base synthesis : Condense with amines (e.g., pyrrolidine) to generate imine-linked probes for iridium(III) complexes in deep-red cell imaging .
- Click chemistry : Use aldehyde-azide reactions for bioconjugation with proteins or nanoparticles.
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJZGCAUYUJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458226 | |
Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-09-8 | |
Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104704-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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